Cas no 131052-51-2 (8-Azidomethylquinoline)

8-Azidomethylquinoline is a versatile quinoline derivative functionalized with an azidomethyl group at the 8-position. This compound is particularly valuable in click chemistry applications due to the reactivity of the azide moiety, enabling efficient conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its quinoline backbone provides a rigid aromatic structure, making it useful as a building block in the synthesis of fluorescent probes, bioconjugates, and pharmaceutical intermediates. The azidomethyl group offers a convenient handle for further modifications under mild conditions. This compound is typically handled under controlled conditions due to the potential sensitivity of the azide functionality. Its stability and reactivity make it a practical choice for researchers in medicinal chemistry and materials science.
8-Azidomethylquinoline structure
8-Azidomethylquinoline structure
Product Name:8-Azidomethylquinoline
CAS No:131052-51-2
MF:C10H8N4
MW:184.19732093811
CID:2856990
PubChem ID:12018697
Update Time:2025-05-21

8-Azidomethylquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Azidomethylquinoline
    • DTXSID001313278
    • EN300-68750
    • CSNBVUNMDWVXCJ-UHFFFAOYSA-N
    • 131052-51-2
    • GFA05251
    • G57425
    • Inchi: 1S/C10H8N4/c11-14-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
    • InChI Key: CSNBVUNMDWVXCJ-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C=CC=C(CN=[N+]=[N-])C=12

Computed Properties

  • Exact Mass: 184.074896272Da
  • Monoisotopic Mass: 184.074896272Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 27.3Ų

8-Azidomethylquinoline Pricemore >>

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Additional information on 8-Azidomethylquinoline

Introduction to 8-Azidomethylquinoline (CAS No. 131052-51-2)

8-Azidomethylquinoline (CAS No. 131052-51-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and bioconjugation. This compound is characterized by its unique structure, which combines a quinoline scaffold with an azido group attached to a methyl moiety. The quinoline ring is a well-known heterocyclic aromatic compound with a wide range of biological activities, while the azido group provides a valuable functional handle for further chemical modifications.

The azido group in 8-Azidomethylquinoline is particularly noteworthy due to its reactivity and versatility in various chemical reactions. One of the most prominent applications of this functional group is in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, making it an indispensable tool in the synthesis of complex molecules, including those used in drug discovery and development.

Recent research has highlighted the potential of 8-Azidomethylquinoline in several areas. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the development of novel antiviral agents. The researchers found that derivatives of 8-Azidomethylquinoline exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The azido group was crucial in facilitating the conjugation of these derivatives to viral targets, thereby enhancing their therapeutic efficacy.

In another study, published in Organic Letters, scientists investigated the use of 8-Azidomethylquinoline in the synthesis of fluorescent probes for cellular imaging. The azido group was used to conjugate fluorophores to the quinoline scaffold, resulting in highly sensitive and specific probes that could be used to visualize cellular processes with high resolution. This application has significant implications for understanding cellular dynamics and disease mechanisms.

The quinoline ring itself has a rich history in medicinal chemistry, with numerous derivatives already approved for clinical use. For example, quinolone antibiotics are widely used to treat bacterial infections due to their broad-spectrum activity and favorable pharmacokinetic properties. The introduction of an azido group into the quinoline scaffold opens up new possibilities for designing compounds with enhanced biological activities and improved pharmacological profiles.

From a synthetic perspective, 8-Azidomethylquinoline can be prepared through various routes. One common method involves the nucleophilic substitution of a halomethylated quinoline derivative with sodium azide. This reaction is typically carried out under mild conditions and yields high purity products. Another approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce an azidoalkyl group onto the quinoline ring.

The stability and solubility properties of 8-Azidomethylquinoline are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but should be stored away from strong acids and bases to prevent decomposition. In terms of solubility, it exhibits moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in various chemical reactions and biological assays.

In conclusion, 8-Azidomethylquinoline (CAS No. 131052-51-2) is a promising compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and bioconjugation. Its unique structure, combining a versatile quinoline scaffold with a reactive azido group, makes it an attractive starting material for the development of novel drugs and imaging agents. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemical and biological research.

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